An In-depth Technical Guide to Cbz-D-Valine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Cbz-D-Valine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-Carbobenzyloxy-D-valine (Cbz-D-Valine). This N-protected form of the non-proteinogenic amino acid D-valine is a critical building block in peptide synthesis and the development of novel therapeutics.[1][2] The presence of the carbobenzoxy (Cbz) protecting group allows for controlled peptide bond formation by preventing unwanted side reactions at the amino terminus.[1]
Core Chemical and Physical Properties
Cbz-D-Valine is a white to off-white crystalline solid.[1] Its stability under standard laboratory conditions makes it a reliable reagent in organic synthesis.[1] However, it may degrade under extreme pH or temperature conditions.[1] The chirality of D-valine is a crucial feature, as the stereochemistry of amino acids has profound implications in pharmaceutical and biochemical applications due to the chiral nature of biological targets like enzymes and receptors.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1685-33-2 | [1][2][3] |
| Molecular Formula | C13H17NO4 | [1][3] |
| Molecular Weight | 251.28 g/mol | [1][3] |
| Melting Point | 58.0 to 63.0 °C | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Specific Rotation | +3.0 to +6.0 degrees (c=2, AcOH) | [1] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
Chemical Structure and Identification
The structure of Cbz-D-Valine consists of the D-valine backbone with its amino group protected by a benzyloxycarbonyl group.
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IUPAC Name: (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid[3]
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Synonyms: N-Benzyloxycarbonyl-D-valine, Z-D-Val-OH, N-Cbz-D-valine[3]
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SMILES: CC(C)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1[3]
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InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and deprotection of Cbz-D-Valine are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.
Synthesis of Cbz-D-Valine
The synthesis of Cbz-D-Valine is typically achieved by the reaction of D-valine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] This is a standard Schotten-Baumann reaction condition for the N-protection of amino acids.
Methodology:
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Dissolution: Dissolve D-valine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
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Reagent Addition: While vigorously stirring, slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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pH Adjustment: Throughout the addition of Cbz-Cl, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 8-9) by the concurrent addition of an aqueous base solution.
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Reaction Monitoring: After the complete addition of Cbz-Cl, allow the reaction mixture to stir for several hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, wash the mixture with a nonpolar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other nonpolar impurities.
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Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylic acid group of Cbz-D-Valine, causing it to precipitate out of the solution.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Cbz-D-Valine.
Purification of Cbz-D-Valine
The crude product obtained from the synthesis can be purified by recrystallization to obtain high-purity Cbz-D-Valine.
Methodology:
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Solvent Selection: Dissolve the crude Cbz-D-Valine in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
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Crystallization: Slowly add a non-solvent in which Cbz-D-Valine is poorly soluble (e.g., hexane or petroleum ether) to the hot solution until turbidity is observed.
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Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to facilitate complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and through chromatographic techniques like HPLC.[1]
Deprotection of the Cbz Group
The Cbz group is typically removed under mild conditions by catalytic hydrogenation, which is a key advantage of this protecting group.
Methodology:
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Reaction Setup: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction vessel.
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Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
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Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H2), either by bubbling the gas through the solution or by using a hydrogen-filled balloon or a Parr hydrogenator.
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Reaction Monitoring: The reaction progress can be monitored by TLC. The deprotection is usually complete within a few hours at room temperature and atmospheric pressure.
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Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected D-valine or D-valine-containing peptide.
Analytical Characterization
The structure and purity of Cbz-D-Valine are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the valine backbone, and the methyl protons of the isopropyl group.[3]
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the benzyl group, and the aliphatic carbons of the valine residue.
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Infrared (IR) Spectroscopy: The FTIR spectrum of Cbz-D-Valine exhibits characteristic absorption bands. These include N-H stretching and C=O stretching vibrations of the carbamate group, as well as the C=O stretching of the carboxylic acid.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of Cbz-D-Valine. Techniques like Electrospray Ionization (ESI) can provide the molecular ion peak, confirming the molecular weight of 251.28 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns for further structural elucidation.
Applications in Research and Development
Cbz-D-Valine is a valuable reagent in several areas of scientific research:
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Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides containing D-valine. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable as therapeutic agents.
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Pharmaceutical Development: D-amino acids are found in some natural products with therapeutic properties, such as certain antibiotics. Cbz-D-Valine is used in the synthesis of analogues of these natural products and in the development of novel peptide-based drugs.
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Biochemical Research: It is used in studies investigating enzyme specificity and activity, as well as in the development of enzyme inhibitors.
